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Compound of Interest

Compound Name: PF-00356231 hydrochloride

Cat. No.: B10818730 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
PF-00356231 hydrochloride is a potent, non-peptidic, and non-zinc chelating inhibitor

primarily targeting matrix metalloproteinases (MMPs), a family of zinc-dependent

endopeptidases involved in the degradation of the extracellular matrix. This document provides

a comprehensive overview of the target selectivity profile of PF-00356231, summarizing its

inhibitory activity against a panel of MMPs. Detailed experimental methodologies for the key

assays cited are provided, along with visualizations of the inhibition mechanism and

experimental workflows to facilitate a deeper understanding of its mode of action.

Target Selectivity Profile
PF-00356231 has been evaluated for its inhibitory activity against several members of the

matrix metalloproteinase family. The compound exhibits a distinct selectivity profile, with potent

inhibition of MMP-13 and varying degrees of activity against other MMPs. The half-maximal

inhibitory concentration (IC50) values are summarized in the table below.
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Target Enzyme IC50 (µM) Notes

MMP-12 1.4

In the presence of

acetohydroxamate (AH), the

IC50 value decreases to 0.014

µM.[1][2]

MMP-13 0.00065

In the presence of

acetohydroxamate (AH), the

IC50 value is 0.27 µM.[1][2]

MMP-3 0.39

MMP-9 0.98

MMP-8 1.7

Mechanism of Action
PF-00356231 is a non-peptidic, non-zinc chelating ligand that binds to the S1' pocket of matrix

metalloproteinases.[3][4] Unlike many MMP inhibitors that directly chelate the catalytic zinc ion,

PF-00356231's mechanism of action involves interactions within the substrate-binding pocket,

leading to its inhibitory effect. The crystal structure of PF-00356231 in complex with MMP-12

reveals that the inhibitor's central thiophene ring is positioned over the catalytic zinc atom at a

distance of approximately 5Å, placing it within the S1' pocket.[3][4] This binding mode is distinct

from traditional zinc-chelating inhibitors and contributes to its selectivity profile.
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Fig. 1: Simplified binding mechanism of PF-00356231 in the MMP active site.

Experimental Protocols
The following sections detail the methodologies used to determine the inhibitory activity of PF-

00356231.

Recombinant Human MMP Expression and Purification
The catalytic domains of human MMP-3, MMP-8, MMP-9, MMP-12, and MMP-13 were

expressed and purified for use in the inhibition assays. The specific procedures for expression

and purification were not detailed in the provided search results.

MMP Inhibition Assay
The inhibitory potency of PF-00356231 was determined using a fluorogenic substrate assay.

This method measures the enzymatic activity of MMPs by monitoring the cleavage of a

quenched fluorescent substrate.
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Materials:

Recombinant human MMP catalytic domains (MMP-3, -8, -9, -12, -13)

Fluorogenic peptide substrate

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

PF-00356231 hydrochloride dissolved in DMSO

96-well black microtiter plates

Fluorescence plate reader

Workflow:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b10818730?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10818730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Reagents:
MMP Enzyme, Substrate,

Buffer, PF-00356231

Add serial dilutions of
PF-00356231 to wells

Add MMP enzyme to wells

Pre-incubate at room temp.

Add fluorogenic substrate
to initiate reaction

Incubate at 37°C

Measure fluorescence intensity

Calculate % inhibition and IC50

End

Click to download full resolution via product page

Fig. 2: General workflow for the MMP fluorogenic substrate inhibition assay.
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Procedure:

Compound Preparation: A stock solution of PF-00356231 hydrochloride is prepared in

100% DMSO. Serial dilutions are then made in assay buffer to achieve a range of final

concentrations.

Enzyme and Inhibitor Incubation: The recombinant MMP enzyme is diluted in assay buffer. In

a 96-well plate, the enzyme solution is mixed with the diluted PF-00356231 or vehicle control

(DMSO) and pre-incubated at room temperature.

Reaction Initiation: The enzymatic reaction is initiated by the addition of a fluorogenic peptide

substrate.

Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the

substrate by the MMP, is monitored over time using a fluorescence plate reader (e.g.,

excitation at 340 nm and emission at 440 nm).

Data Analysis: The initial reaction rates are determined from the linear phase of the

fluorescence signal progression. The percentage of inhibition is calculated by comparing the

rates in the presence of the inhibitor to the vehicle control. IC50 values are then determined

by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting

the data to a four-parameter logistic equation.

Crystallization and X-ray Diffraction
The crystal structure of the MMP-12 catalytic domain in complex with PF-00356231 was

determined to elucidate the binding mode.

Procedure:

The purified catalytic domain of MMP-12 was co-crystallized with PF-00356231.

The crystallization solution contained an acetohydroxamate anion, which was observed to

chelate the zinc atom in the final structure.[4]

X-ray diffraction data were collected from the resulting crystals.
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The structure was solved and refined to reveal the detailed molecular interactions between

PF-00356231 and the S1' pocket of MMP-12.[3][4]

Summary and Conclusion
PF-00356231 hydrochloride is a selective inhibitor of matrix metalloproteinases,

demonstrating the highest potency against MMP-13. Its non-zinc chelating mechanism of

action, involving binding to the S1' pocket, distinguishes it from many traditional MMP

inhibitors. The provided data and experimental protocols offer a foundational understanding for

researchers engaged in the study of MMPs and the development of novel inhibitors for

therapeutic applications. Further investigation into its selectivity against a broader panel of

proteases and its in vivo efficacy is warranted to fully characterize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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